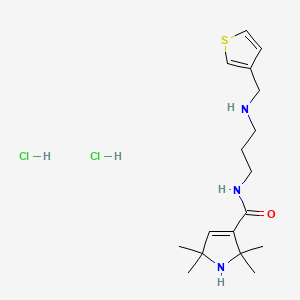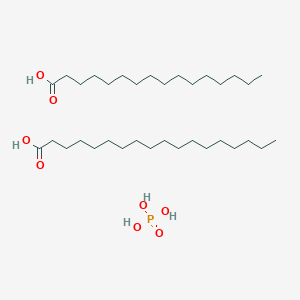
Peroxypyruvic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxypyruvic acid is a peroxy acid derivative of pyruvic acid, characterized by the presence of an additional peroxide group (-OOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Peroxypyruvic acid can be synthesized by reacting pyruvic acid with an oxidizing agent such as hydrogen peroxide. The reaction typically involves mixing pyruvic acid with hydrogen peroxide at low temperatures, ranging from -20°C to 0°C, and stirring the mixture for several hours . The reaction conditions must be carefully controlled to prevent decomposition and ensure the formation of the desired peroxy acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where pyruvic acid and hydrogen peroxide are combined under controlled conditions. The reaction is monitored to optimize yield and purity, and the product is subsequently purified through techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Peroxypyruvic acid undergoes various chemical reactions, including:
Oxidation: Due to its strong oxidizing nature, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced back to pyruvic acid under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, barium peroxide, sodium carbonate peroxide, etc..
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions involving this compound often require low temperatures and controlled environments to prevent decomposition.
Major Products Formed:
Oxidation Products: Depending on the substrate, oxidation can yield various products, including aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduction typically yields pyruvic acid.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Peroxypyruvic acid has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its oxidizing properties are leveraged for specific synthetic processes.
Wirkmechanismus
The mechanism by which peroxypyruvic acid exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can cause oxidative damage to cellular components, including proteins, lipids, and nucleic acids, leading to the destruction of microbial cells . The compound’s strong oxidizing nature makes it effective in breaking down complex molecules and disrupting biological processes.
Vergleich Mit ähnlichen Verbindungen
Peracetic Acid: Another peroxy acid with strong oxidizing properties, commonly used as a disinfectant and sterilizing agent.
Peroxymonosulfuric Acid: Known for its use in industrial applications, particularly in the bleaching of pulp and detoxification of cyanide.
Peroxybenzoic Acid: Used in organic synthesis for the oxidation of various substrates.
Uniqueness of Peroxypyruvic Acid: this compound is unique due to its specific structure, which combines the properties of pyruvic acid with an additional peroxide group This combination imparts strong oxidizing capabilities while retaining the reactivity of the keto group in pyruvic acid
Eigenschaften
CAS-Nummer |
1263153-18-9 |
|---|---|
Molekularformel |
C3H4O4 |
Molekulargewicht |
104.06 g/mol |
IUPAC-Name |
2-oxopropaneperoxoic acid |
InChI |
InChI=1S/C3H4O4/c1-2(4)3(5)7-6/h6H,1H3 |
InChI-Schlüssel |
BXASKOSTAOGNPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


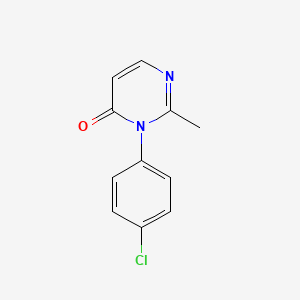
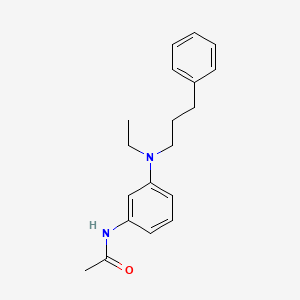
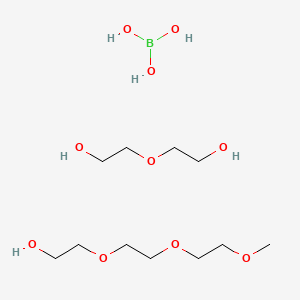
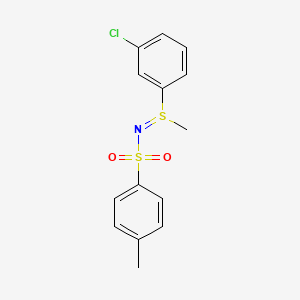
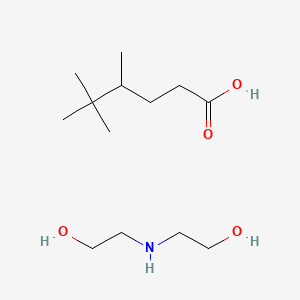


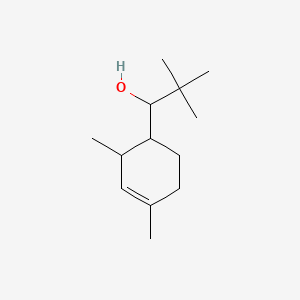


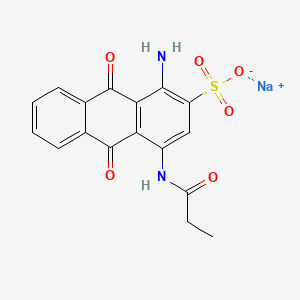
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)
